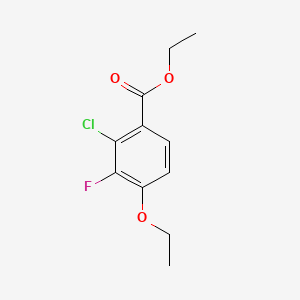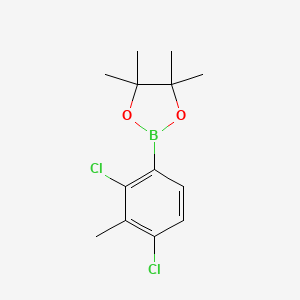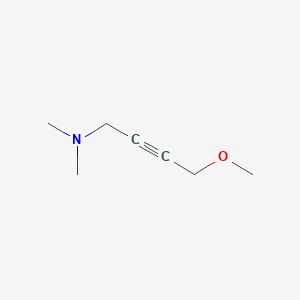
4-Ethynyl-2,5-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H10O3 It is a benzaldehyde derivative characterized by the presence of an ethynyl group at the 4-position and two methoxy groups at the 2 and 5 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,5-dimethoxybenzaldehyde typically involves the formylation of 4-ethynyl-2,5-dimethoxybenzene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form substituted alkynes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalyst (Pd(PPh3)4) and copper iodide (CuI) in an inert atmosphere.
Major Products Formed
Oxidation: 4-Ethynyl-2,5-dimethoxybenzoic acid.
Reduction: 4-Ethynyl-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted alkynes depending on the aryl halide used.
Applications De Recherche Scientifique
4-Ethynyl-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in various chemical reactions, contributing to the compound’s reactivity and biological effects. The methoxy groups may influence the compound’s solubility and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the ethynyl group, making it less reactive in certain substitution reactions.
4-Ethynylbenzaldehyde: Lacks the methoxy groups, which may affect its solubility and biological activity.
2,5-Dimethoxy-4-methylbenzaldehyde: Contains a methyl group instead of an ethynyl group, leading to different chemical reactivity and applications.
Uniqueness
4-Ethynyl-2,5-dimethoxybenzaldehyde is unique due to the combination of its ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-ethynyl-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H10O3/c1-4-8-5-11(14-3)9(7-12)6-10(8)13-2/h1,5-7H,2-3H3 |
Clé InChI |
LCFPHQPYGQHNSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=O)OC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


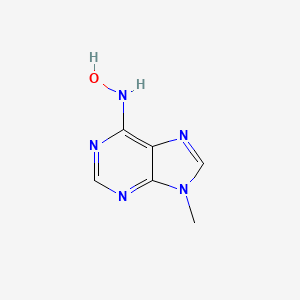


![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
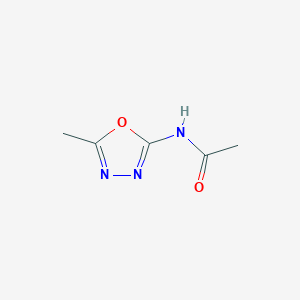
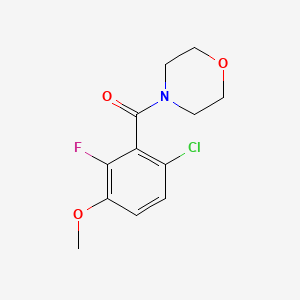
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
